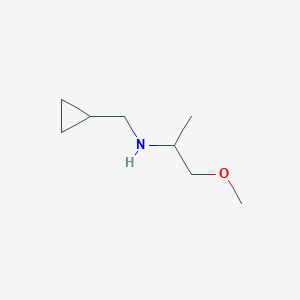
(2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one
Descripción general
Descripción
Chemical Reactions Analysis
While specific reactions involving 4-Hydroxypiperidine are not explicitly documented in the retrieved papers, it is essential to explore its reactivity. Researchers have investigated its potential as a precursor in various synthetic routes, including the study of copper-catalyzed N- versus O-arylation .
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 108-114°C at 10 mmHg (literature value) .
- Safety Information : 4-Hydroxypiperidine is classified as an eye irritant (Hazard Classifications: Eye Irrit. 2) and a skin irritant (Hazard Classifications: Skin Irrit. 2). Proper precautions, including personal protective equipment, should be taken when handling this compound .
Aplicaciones Científicas De Investigación
Chemical Reactivity and Antibacterial Potential
The compound also exhibits notable chemical reactivity and potential antibacterial activity. A study utilizing density functional theory revealed that the compound's oxygen atoms and π-system serve as electron donor spots, making it chemically reactive and potentially effective in electrophilic attacks. Additionally, molecular docking studies demonstrated the compound's inhibitory potential against bacteria, with the carbonyl group playing a significant role in antibacterial activity. The compound formed strong interactions with key bacterial proteins, suggesting its utility in combating bacterial infections (Deghady et al., 2021).
Synthesis and Structural Insights
Various studies have focused on synthesizing and understanding the structural characteristics of (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one and related compounds. Techniques like Cu(I)-catalyzed reductive aldol cyclization have been employed for the synthesis of hydroxylated piperidines, showcasing the versatility and potential applications of these compounds in chemical synthesis (Lam et al., 2005). Crystallographic analyses have provided detailed insights into the compound's molecular structure, further contributing to our understanding of its potential applications and interactions (Revathi et al., 2015).
Propiedades
IUPAC Name |
(E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13-8-10-15(11-9-13)14(17)7-6-12-4-2-1-3-5-12/h1-7,13,16H,8-11H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAPCLFCORNJAQ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101202416 | |
| Record name | (2E)-1-(4-Hydroxy-1-piperidinyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101202416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one | |
CAS RN |
1666120-10-0 | |
| Record name | (2E)-1-(4-Hydroxy-1-piperidinyl)-3-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1666120-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-(4-Hydroxy-1-piperidinyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101202416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462627.png)






![N-[(2,6-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1462639.png)

amine](/img/structure/B1462641.png)


amine](/img/structure/B1462648.png)